molecular formula C24H28N4O B2456704 3-(azepane-1-carbonyl)-N-(3,5-dimethylphenyl)-7-methyl-1,8-naphthyridin-4-amine CAS No. 1251543-13-1

3-(azepane-1-carbonyl)-N-(3,5-dimethylphenyl)-7-methyl-1,8-naphthyridin-4-amine

Cat. No.: B2456704
CAS No.: 1251543-13-1
M. Wt: 388.515
InChI Key: DKZGBVWWFJKZAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(azepane-1-carbonyl)-N-(3,5-dimethylphenyl)-7-methyl-1,8-naphthyridin-4-amine is a useful research compound. Its molecular formula is C24H28N4O and its molecular weight is 388.515. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

azepan-1-yl-[4-(3,5-dimethylanilino)-7-methyl-1,8-naphthyridin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O/c1-16-12-17(2)14-19(13-16)27-22-20-9-8-18(3)26-23(20)25-15-21(22)24(29)28-10-6-4-5-7-11-28/h8-9,12-15H,4-7,10-11H2,1-3H3,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKZGBVWWFJKZAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=C(C(=C2C=C1)NC3=CC(=CC(=C3)C)C)C(=O)N4CCCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Basic: What are the recommended synthetic routes for preparing 3-(azepane-1-carbonyl)-N-(3,5-dimethylphenyl)-7-methyl-1,8-naphthyridin-4-amine, and what methodological considerations are critical for optimizing yield?

Answer:
The compound’s synthesis likely involves C-amination and carbonyl coupling steps. Key steps include:

  • Amination of naphthyridine intermediates : Evidence suggests that amination across a double bond followed by dehydrogenation is effective for similar naphthyridin-4-amine derivatives (e.g., 7-methyl-2-phenyl-1,8-naphthyridin-4-amine via Pd/C hydrogenation of azido precursors) .
  • Carbonyl coupling : The azepane-1-carbonyl group may be introduced via amide bond formation using activated carbonyl reagents (e.g., acid chlorides or carbodiimide coupling agents).
    Optimization considerations :
  • Reaction temperature : Lower temperatures (e.g., 20°C) minimize side reactions during hydrogenation .
  • Catalyst selection : Pd/C is effective for nitro-group reduction, as seen in analogous syntheses .
  • Purification : Use preparative HPLC (>98% purity) to isolate the final product, as highlighted in reagent catalogs .

Basic: How should researchers characterize the structural and chemical purity of this compound, and what analytical techniques are most reliable?

Answer:
Structural characterization :

  • NMR spectroscopy : Analyze 1H^1H and 13C^{13}C NMR spectra to confirm substituent positions (e.g., methyl groups at positions 3,5 on the phenyl ring and 7 on the naphthyridine core). Compare chemical shifts with analogous naphthyridine derivatives .
  • High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., C25_{25}H29_{29}N5_5O).
    Purity assessment :
  • HPLC with UV detection : Use λmax ~255 nm (common for aromatic amines) and ensure >98% purity, as per industrial standards for related compounds .
  • Elemental analysis : Confirm C, H, N content within ±0.4% of theoretical values .

Advanced: What experimental designs are recommended to resolve contradictions in reported synthetic yields or by-product formation for naphthyridine derivatives?

Answer:
Methodological approaches :

  • Comparative reaction screening : Test variables (e.g., solvents, catalysts, temperatures) using a split-plot design (as in agricultural studies ). For example, compare Pd/C vs. PtO2_2 catalysts for nitro-group reduction.
  • Kinetic studies : Monitor reaction progress via in-situ FTIR or LC-MS to identify intermediates and by-products.
  • Replicates and controls : Use ≥4 replicates per condition to assess reproducibility, following environmental chemistry project frameworks .
    Case example : Conflicting yields in amination reactions (e.g., 45% vs. 50% for nitro-substituted naphthyridines ) may arise from trace moisture or oxygen. Address this via rigorous inert-atmosphere protocols.

Advanced: How can researchers evaluate the biological activity of this compound, particularly its enzyme inhibition potential?

Answer:
Experimental design :

  • Target selection : Prioritize enzymes structurally related to the compound’s motifs (e.g., acetylcholinesterase [AChE] due to aromatic amine interactions ).
  • Assay protocol :
    • Use the Ellman method for AChE/BChE inhibition, as validated for pyridine derivatives .
    • Include positive controls (e.g., donepezil) and triplicate measurements to ensure statistical robustness.
  • Dose-response analysis : Test concentrations from 1 nM–100 µM to calculate IC50_{50} values.
    Data interpretation : Compare results with structurally similar compounds (e.g., 3-nitro-N-arylpyridin-2-amines ) to identify structure-activity relationships.

Advanced: What computational strategies are suitable for predicting the compound’s binding modes or metabolic stability?

Answer:
In silico methods :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target enzymes (e.g., AChE’s catalytic site). Validate with crystallographic data from analogous naphthyridines.
  • ADMET prediction : Employ SwissADME or pkCSM to estimate solubility, CYP450 metabolism, and blood-brain barrier penetration.
    Experimental validation :
  • Microsomal stability assays : Incubate the compound with liver microsomes and quantify degradation via LC-MS/MS, following environmental fate study frameworks .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Answer:
Safety measures :

  • PPE : Wear nitrile gloves, lab coats, and goggles to avoid dermal/ocular exposure .
  • Ventilation : Use fume hoods during synthesis to prevent inhalation of fine particles.
  • Storage : Store at -20°C in airtight containers to maintain stability, as recommended for amine derivatives .
    Emergency procedures :
  • For accidental exposure, rinse with water for 15 minutes and consult a physician, per safety data sheets .

Advanced: How can researchers assess the compound’s stability under varying pH and temperature conditions?

Answer:
Stability study design :

  • pH variation : Prepare buffers (pH 1–10) and incubate the compound at 37°C for 24–72 hours. Monitor degradation via HPLC .
  • Thermal stress : Heat samples to 40–80°C and analyze for decomposition products (e.g., free amines via TLC).
    Data analysis :
  • Calculate half-life (t1/2_{1/2}) using first-order kinetics. Compare results with structurally related compounds to identify stability trends.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.